(2R,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)四氢-2H-吡喃-2-基十二烷酸酯

描述

Synthesis Analysis

The synthesis of tetrahydropyrans, which are core structures in many natural products and pharmaceuticals, has been a subject of research due to their complexity and importance. The compound "(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate" is a type of tetrahydropyran with multiple substituents. An efficient method for synthesizing 2,3,5,6-tetrasubstituted tetrahydropyrans has been developed, utilizing the reaction of aldehydes with ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate. This reaction is promoted by boron trifluoride etherate and yields the desired products under mild conditions . Another approach for synthesizing a similar tetrahydropyran compound involves a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, which successfully avoids the formation of undesired ortho-products . These methods highlight the advancements in the synthesis of complex tetrahydropyran derivatives.

Molecular Structure Analysis

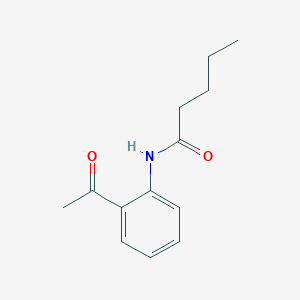

The molecular structure of tetrahydropyrans is characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The specific compound has a hydroxymethyl group attached to the sixth carbon and a dodecanoate ester group at the second carbon. The stereochemistry is defined by the (2R,3R,4S,5S,6R) configuration, indicating the spatial arrangement of the substituents around the ring. This configuration is crucial for the biological activity and chemical properties of the compound. The synthesis methods described in the papers allow for the control of this stereochemistry, which is essential for producing the correct isomer of the compound.

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrans is influenced by the functional groups attached to the ring. In the case of the compound "(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate," the presence of hydroxy groups and a dodecanoate ester can lead to various chemical reactions. These functional groups can participate in reactions such as esterification, oxidation, and glycosylation, which are common in the modification of tetrahydropyrans for different applications. The synthesis methods provide a foundation for further functionalization of the tetrahydropyran ring, which can be tailored for specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrans are largely determined by their functional groups and molecular structure. The hydroxymethyl and hydroxy groups present in the compound contribute to its solubility in polar solvents and potential for hydrogen bonding, which can affect its boiling point, melting point, and solubility. The dodecanoate ester group adds lipophilic character to the molecule, which can influence its partition coefficient between aqueous and organic phases. The stereochemistry also plays a role in the compound's optical activity, which can be measured by polarimetry. Understanding these properties is essential for the practical application of the compound in various fields, such as pharmaceuticals and materials science. The synthesis methods provide a way to obtain the compound with the desired physical and chemical properties by controlling the stereochemistry and functional groups.

科学研究应用

合成途径和催化应用

复杂分子结构的合成和应用通常需要开发创新的合成途径和使用各种催化剂。Parmar 等人(2023 年)的综述文章强调了杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶骨架中的重要性,这些骨架是医药工业的关键前体,因为它们具有广泛的合成应用和生物利用度。这些骨架通过使用各种杂化催化剂(包括有机催化剂、金属催化剂和纳米催化剂)进行一锅多组分反应来合成,这强调了创新催化方法在为进一步研究和应用开发先导分子中的重要性 (Parmar、Vala 和 Patel,2023 年)。

四氢苯并[b]吡喃的开发

杂环支架,如四氢苯并[b]吡喃,在药物和候选药物分子的开发中起着至关重要的作用。Kiyani(2018 年)详细阐述了使用不同有机催化剂合成这些化合物,强调了探索三组分缩合新策略。这种方法不仅促进了有机化学,还为开发毒性较小且有前景的试剂/催化剂提供了宝贵的见解,遵循绿色化学的原则 (Kiyani,2018 年)。

增强热电性能

寻找高效的有机热电材料是一个重要的科学兴趣领域。Zhu 等人(2017 年)讨论了处理聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸)(PEDOT:PSS)以增强其热电性能的进展。通过各种处理方法,包括使用极性有机溶剂和酸,PEDOT:PSS 的电导率和热电效率得到了显着提高,展示了开发更有效的有机热电材料的潜力 (Zhu、Liu、Jiang、Xu 和 Liu,2017 年)。

药物产品的分析技术

在制药行业,准确可靠的分析方法对于药物物质的质量控制至关重要。Danao(2021 年)回顾了用于确定抗糖尿病药物恩格列净的复杂分析技术,强调了高性能液相色谱 (HPLC)、超高效液相色谱 (UPLC) 和分光光度法等技术的重要性。这些技术确保了药物分析所需的高度准确性和可靠性,展示了先进分析方法在药物开发和质量保证中的关键作用 (Danao,2021 年)。

作用机制

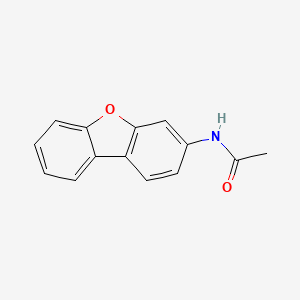

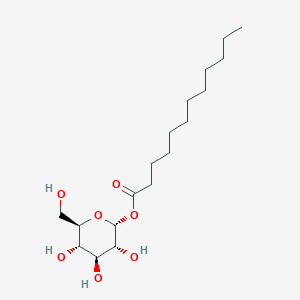

1-Oxododecyl-alpha-D-glucopyranoside, also known as (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate or [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate, is a compound with a wide range of applications in the biomedical field . .

Target of Action

It’s often used as a research chemical , suggesting that it may interact with a variety of biological targets.

Mode of Action

It’s known that the compound belongs to the class of alpha-d-glucopyranosides . These compounds are known to exhibit anomeric effects, where there is overlap between a filled orbital and an unfilled orbital, leading to a stabilizing interaction .

Result of Action

It’s known that the compound serves as a surfactant and emulsifier across diverse domains . Its remarkable solubilizing characteristics render it well-suited for formulating drug delivery systems and advancements in therapeutics .

Action Environment

It’s known that the compound should be stored at temperatures below -15°c .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-SOVHRIKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)